2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

Overview

Description

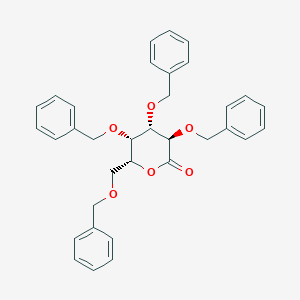

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone (TBG, CAS: 82598-84-3) is a benzyl-protected lactone derived from D-galactose. Its molecular formula is C₃₄H₃₄O₆ (MW: 538.6 g/mol), and it exists as a white, odorless powder soluble in organic solvents like chloroform and dichloromethane but insoluble in water . TBG is widely used in carbohydrate chemistry as a chiral intermediate for synthesizing glycosides, glycoconjugates, and stereoselective spirocyclic acetals .

Preparation Methods

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone can be achieved through several methods, including esterification, ketalization, and lactonization. Typically, it is obtained by benzylating galactaric acid and then treating the benzylated derivative with acid

Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can yield its corresponding acid form .

Scientific Research Applications

Organic Synthesis

TBG serves as a protecting group for hydroxyl functionalities in organic synthesis. The presence of benzyl groups allows selective modifications at specific positions on the galactose ring, facilitating the synthesis of complex carbohydrates and glycosides.

- Synthesis of Glycosides: TBG is utilized to synthesize various glycosides that exhibit biological activity. Its ability to act as a glycosidase inhibitor positions it as a potential therapeutic agent for diseases linked to glycan metabolism .

Glycobiology Research

In glycobiology, TBG is employed to study carbohydrate structures and their biological roles. It aids in understanding protein-glycan interactions and the enzymatic processes involved in glycan formation and degradation.

- Biochemical Assays: TBG is used in biochemical assays to investigate glycan recognition by proteins, which is crucial for understanding cell signaling and immune responses .

Biomedical Applications

Research indicates that TBG may have implications in treating various diseases due to its biological activity.

- Antitumor Activity: Preliminary studies suggest that TBG has potential antitumor properties, possibly through mechanisms involving inhibition of nucleic acid biosynthesis .

- Neurodegenerative Disorders: Its role in modulating glycan interactions may also contribute to therapeutic strategies against neurodegenerative diseases.

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated the use of TBG as an intermediate in synthesizing novel antitumor compounds. The synthesized agents showed promising activity against specific cancer cell lines, indicating TBG's utility in drug development .

Case Study 2: Glycan Interaction Studies

Another research focused on TBG's role in studying protein-glycan interactions. The findings highlighted its effectiveness in inhibiting glycosidase enzymes, which play a critical role in glycan metabolism and could be targeted for therapeutic interventions .

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone involves its interaction with various molecular targets and pathways in biological systems. It exhibits strong nucleophilic properties and can be easily hydrolyzed to its corresponding acid form . The compound’s antioxidant and anti-inflammatory properties contribute to its potential therapeutic effects .

Comparison with Similar Compounds

Structurally analogous benzyl-protected lactones differ in sugar configuration (e.g., glucose vs. galactose) and stereochemical properties, leading to distinct reactivity and applications. Below is a detailed comparison:

2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone (CAS: 13096-62-3)

- Molecular Formula : C₃₄H₃₄O₆ (MW: 538.64 g/mol)

- Physical State : Colorless to light yellow liquid .

- Specific Rotation : +78.0 to +82.0° (C=1, CHCl₃) , contrasting with TBG’s solid-state properties.

- Synthesis: Prepared via oxidation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose using DMSO–Ac₂O, yielding 84% .

- Applications: Key precursor for C-glycopyranosyl aldehydes (78% yield in benzothiazole additions) . Forms spirocyclic acetals via reactions with epoxides or diols .

Key Differences from TBG :

- The glucose-derived lactone is a liquid at room temperature, facilitating handling in solution-phase reactions, whereas TBG’s solid state may require dissolution steps .

- Specific rotation values reflect stereochemical differences (glucose vs. galactose C4 configuration), influencing chiral induction in downstream products .

2,3,4,6-Tetra-O-benzyl-D-manno-1,5-lactone

- Limited data exist, but its mannose-derived structure (C2 and C3 axial hydroxyls in the parent sugar) likely alters reactivity.

- Stereochemical Impact: The manno configuration may hinder nucleophilic attacks on the lactone carbonyl due to steric hindrance, reducing yields in spiroacetal formation compared to TBG or glucono analogs .

2,3,5-Tri-O-benzyl-D-arabino-1,4-lactone (CAS: N/A)

- Structural Features: Arabinose-derived with a 1,4-lactone ring and fewer benzyl groups.

- Reactivity : The smaller ring size (1,4-lactone vs. 1,5-lactone) and reduced steric protection may increase susceptibility to hydrolysis or side reactions .

Acetylated Derivatives (e.g., 2,3,4,6-Tetra-O-acetyl-D-gluconolactone)

- Solubility : Acetyl groups enhance water solubility compared to benzyl-protected lactones .

- Applications: Used in antiviral drug synthesis (e.g., azepane derivatives via methanolysis) .

Comparative Data Table

Research Findings and Stereochemical Considerations

- Stereoselectivity in Reactions: TBG’s galactose configuration (C4 hydroxyl axial in the parent sugar) directs nucleophilic attacks differently than glucose-derived lactones. For example, glucono-1,5-lactone reacts with 2-lithiobenzothiazole to yield a single anomer, while TBG may produce alternate stereoisomers . In spiroacetal synthesis, TBG’s equatorial hydroxyl orientation may favor specific transition states, improving diastereoselectivity compared to manno or arabino analogs .

- Synthetic Yields: Oxidation of benzyl-protected glucopyranose to glucono-1,5-lactone achieves 84% yield , but analogous methods for TBG require optimization due to galactose’s susceptibility to overoxidation.

Biological Activity

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone is a significant compound in glycobiology and organic synthesis. Its unique structure and properties make it a valuable reagent in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview

Chemical Structure and Properties

- Molecular Formula : C34H34O6

- Molecular Weight : 538.6 g/mol

- CAS Number : 82598-84-3

This compound is a lactone derivative of galacturonic acid, primarily used for its reactivity in synthesizing glucosides and other carbohydrate derivatives. It serves as a protecting group for hydroxyl functionalities in organic synthesis and is pivotal in the study of glycan interactions within biological systems .

The compound exhibits several biological activities through its interaction with various cellular targets:

- Glycan Recognition : As a lactone derivative, it plays a role in the formation and degradation of glycans, which are crucial for cell signaling and recognition processes.

- Cytotoxicity : Preliminary studies indicate that this compound shows cytotoxic effects against certain cancer cell lines. For instance, it has demonstrated inhibitory effects on MCF-7 breast cancer cells .

- Enzyme Inhibition : Research has shown that lactones can inhibit enzymes such as beta-galactosidase from Escherichia coli, suggesting potential applications in controlling bacterial growth through enzyme modulation .

Case Studies and Research Findings

- Cytotoxic Effects on Cancer Cells

- Inhibition of Beta-Galactosidase

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C34H34O6 | 538.6 g/mol | Cytotoxicity against cancer cells |

| 2,3,4,6-Tetra-O-benzyl-D-galactose | C34H36O6 | 540.65 g/mol | Limited studies on biological activity |

| 2,3,4-Tri-O-benzyl-D-glucopyranose | C30H30O5 | 486.56 g/mol | Glycan synthesis applications |

Future Directions

The ongoing research into the biological activities of this compound suggests potential therapeutic applications in cancer treatment and enzyme inhibition strategies. Further studies are necessary to elucidate its complete mechanism of action and explore its efficacy against other disease models.

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via oxidation of benzyl-protected galactopyranose derivatives. For example, oxidation of 2,3,4,6-tetra-O-benzyl-D-galactopyranose with DMSO–Ac₂O at room temperature (overnight) yields the lactone with ~84% efficiency . Key factors include:

- Reagent stoichiometry : Excess DMSO ensures complete oxidation.

- Temperature control : Higher temperatures may lead to side reactions (e.g., over-oxidation).

- Workup protocols : Neutralization with aqueous NaHCO₃ and chromatographic purification (silica gel, hexane/EtOAc gradients) are critical for isolating high-purity (>95% HPLC) product .

Q. How can researchers verify the purity and structural integrity of this lactone?

Analytical methods include:

- HPLC : Purity >95% (area%) with retention time matching authenticated standards .

- Neutralization titration : Quantifies free acid impurities (e.g., uncyclized intermediates) .

- Specific rotation : Values of +78.0 to +82.0° (C=1, CHCl₃) confirm stereochemical consistency .

- NMR (¹H/¹³C) : Peaks for benzyl groups (δ 7.2–7.4 ppm, aromatic protons) and lactone carbonyl (δ ~170 ppm) validate the structure .

Q. What spectroscopic techniques are most effective for confirming stereochemical configuration?

- Polarimetry : Specific optical rotation aligns with D-galactono configuration .

- NOESY NMR : Correlates spatial proximity of benzyl-protected hydroxyl groups to confirm the galacto-conformation .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystalline samples, which are challenging due to the compound’s liquid/labile nature .

Advanced Research Questions

Q. How does oxidative instability of this lactone impact experimental design in glycosylation studies?

The lactone’s susceptibility to ring-opening under basic or aqueous conditions necessitates:

- Anhydrous conditions : Use of molecular sieves or inert gas (N₂/Ar) during reactions .

- Low-temperature storage : –20°C in desiccated environments to prevent hydrolysis .

- In-situ monitoring : Periodic HPLC or TLC to detect degradation (e.g., free acid formation) .

Q. What mechanistic insights exist for its role in enzymatic vs. chemical oxidation pathways?

- Enzymatic oxidation : NADP⁺-dependent glucose/galactose 1-dehydrogenase (EC 1.1.1.360) converts D-galactopyranose to the lactone via hydride transfer, producing NADPH .

- Chemical oxidation : DMSO–Ac₂O operates through a Swern-type mechanism, generating reactive sulfonium intermediates that abstract α-hydrogens, leading to lactone cyclization .

Contrasting these pathways reveals differences in stereoselectivity and byproduct profiles (e.g., NADPH vs. dimethyl sulfide).

Q. How can researchers reconcile contradictions in reported yields from different oxidation methods?

Discrepancies arise from:

- Substrate purity : Impurities in benzyl-protected precursors reduce lactone yields.

- Reagent quality : Aged DMSO or Ac₂O may contain water, promoting side reactions.

- Workup efficiency : Incomplete neutralization or extraction can retain acidic byproducts.

Solution : Optimize protocols using controlled experiments (e.g., varying DMSO/Ac₂O ratios) and validate with orthogonal analytical methods (HPLC, MS) .

Q. What are the applications of this lactone in stereoselective C-glycosylation or glycoconjugate synthesis?

The lactone serves as a key intermediate for:

- Nicholas cyclization : Cobalt-complexed alkynyl derivatives enable stereocontrolled synthesis of C-disaccharides .

- Glycal functionalization : Palladium-catalyzed arylation of exo-glycals generates aryl-C-glycosides with retained anomeric configuration .

- Protecting group strategies : Benzyl groups facilitate regioselective deprotection for downstream modifications .

Q. How do enzymatic vs. chemical oxidation methods compare in scalability and environmental impact?

Properties

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBVLQDEIIUIQG-JDIHBLRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453681 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82598-84-3 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.